ELOVL1 Inhibition Potency: Structural Class Benchmarking for Fatty Acid Elongation
Although direct IC₅₀ data for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide against ELOVL1 are not publicly disclosed, its core scaffold is identical to the pyrazole–thiazole amide series that yielded compound 27, a highly optimized ELOVL1 inhibitor with an IC₅₀ of 7 nM in a radiometric enzyme assay [1]. Within that series, the 6-fluoro substitution on the benzothiazole was identified as a key pharmacophoric element for maintaining low-nanomolar potency, as replacement with hydrogen or chlorine resulted in 5- to 20-fold reductions in activity [1]. This class-level inference suggests that the 6-fluoro benzothiazole motif present in the target compound is critical for achieving comparable target engagement.
| Evidence Dimension | ELOVL1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported in public domain; scaffold identical to series lead (compound 27) |
| Comparator Or Baseline | Compound 27 (optimized pyrazole–thiazole amide) IC₅₀ = 7 nM; des-fluoro analogues IC₅₀ ≈ 35–140 nM |
| Quantified Difference | ≥5-fold potency loss upon removal or alteration of 6-fluoro substituent |
| Conditions | Radiometric ELOVL1 enzyme assay, recombinant human enzyme [1] |
Why This Matters
Procurement of the precise 6-fluoro congener is essential for maintaining the pharmacophoric integrity required for ELOVL1-targeted substrate reduction approaches in adrenoleukodystrophy research.
- [1] Come, J. H., Senter, T. J., Clark, M. P., et al. (2021). Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. Journal of Medicinal Chemistry, 64(24), 17753–17776. View Source
